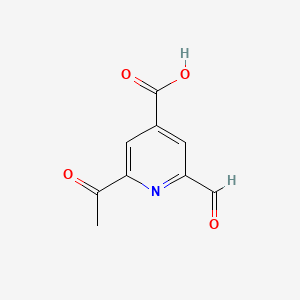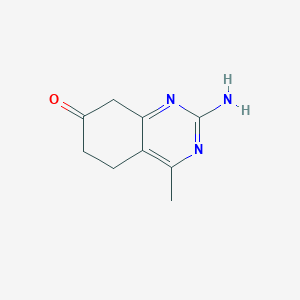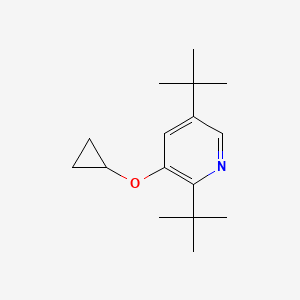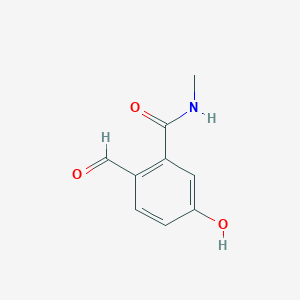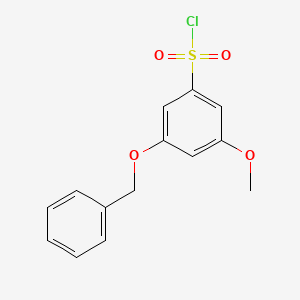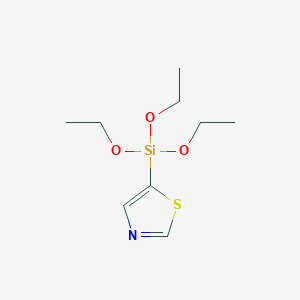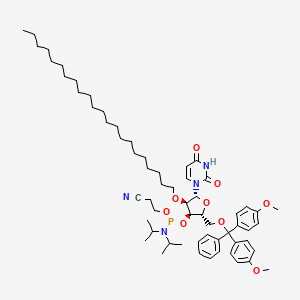
DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite: is a chemical compound with the molecular formula C61H91N4O9P and a molecular weight of 1055.39 . It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research, diagnostics, and therapeutics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite involves multiple steps, starting with the protection of the uridine molecule. The 2’-hydroxyl group of uridine is protected with a long-chain alkyl group (C22) to form 2’-O-C22-rU. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite .
Industrial Production Methods: : Industrial production of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite typically involves large-scale synthesis using automated synthesizers. These machines can perform the repetitive steps of oligonucleotide synthesis with high precision and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: : DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Reduction: The cyanoethyl protecting group is removed by reduction.
Substitution: The DMTr group is removed by acid treatment to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Reduction: Ammonium hydroxide or methylamine.
Substitution: Trichloroacetic acid in dichloromethane.
Major Products: : The major products formed from these reactions are the desired oligonucleotides with specific sequences and modifications .
Applications De Recherche Scientifique
DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite is widely used in scientific research for the synthesis of modified oligonucleotides. These oligonucleotides have applications in:
Chemistry: Used as primers and probes in polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
Biology: Used in gene editing technologies such as CRISPR-Cas9.
Medicine: Used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Used in the production of diagnostic kits and biosensors.
Mécanisme D'action
The mechanism of action of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted side reactions. The CE phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides. Once incorporated into the oligonucleotide, the protecting groups are removed, and the oligonucleotide can hybridize with its complementary sequence to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
DMTr-2’-O-C16-rU-3’-CE-Phosphoramidite: Similar structure but with a shorter alkyl chain (C16) instead of C22.
DMTr-2’-O-C16-rC-3’-CE-Phosphoramidite: Similar structure but with cytidine instead of uridine.
Uniqueness: : DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite is unique due to its long alkyl chain (C22), which provides increased hydrophobicity and stability to the oligonucleotide. This makes it particularly useful in applications where enhanced stability and binding affinity are required .
Propriétés
Formule moléculaire |
C61H91N4O9P |
|---|---|
Poids moléculaire |
1055.4 g/mol |
Nom IUPAC |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-docosoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C61H91N4O9P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-45-70-58-57(74-75(72-46-31-43-62)65(48(2)3)49(4)5)55(73-59(58)64-44-42-56(66)63-60(64)67)47-71-61(50-32-28-27-29-33-50,51-34-38-53(68-6)39-35-51)52-36-40-54(69-7)41-37-52/h27-29,32-42,44,48-49,55,57-59H,8-26,30-31,45-47H2,1-7H3,(H,63,66,67)/t55-,57-,58-,59-,75?/m1/s1 |
Clé InChI |
UVVBAOHROLTNIE-PGNDMMQRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









